N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Computational Studies
A study synthesized a series of heterocyclic hybrids with a benzimidazole-tethered oxazepine structure. The molecular structures were confirmed through spectroscopic and X-ray diffraction studies. Computational methods like Density Functional Theory (DFT) were used to analyze the charge distributions and molecular orbitals, revealing insights into the NLO properties of these compounds (Almansour et al., 2016).
Synthetic Approaches
Research detailed the synthesis of oxazepine derivatives, showcasing the chemical versatility and potential applications of these compounds. For instance, a novel one-pot multicomponent reaction involving isocyanides was developed to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives (Shaabani et al., 2010). Another study explored the synthesis of new structures containing oxazepine rings, indicating potential biological activities of these compounds (Abood, 2010).
Catalytic Transformations
A research focused on a Rh(III)-catalyzed coupling reaction involving N-phenoxyacetamides, leading to the formation of oxazepine rings. This study highlighted a method for synthesizing chroman derivatives, illustrating the potential of oxazepine structures in catalytic transformations (Duan et al., 2014).
Biological and Pharmacological Investigations
Several studies have examined the biological and pharmacological aspects of oxazepine derivatives. For instance, research into dibenzo[b,f][1,4]oxazepines revealed their interaction with various receptors, indicating their potential as therapeutic agents (Naporra et al., 2016). Another study synthesized novel eugenol derivatives with oxazepine structures and tested their anticancer activity against breast cancer cells, showing promising results (Alam, 2022).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-12-24-18-13-16(10-11-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXPBPUJPVGMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)CC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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